Allyl 2,2-dinitropropyl ether

Description

Properties

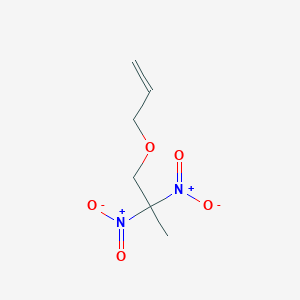

Molecular Formula |

C6H10N2O5 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2,2-dinitro-1-prop-2-enoxypropane |

InChI |

InChI=1S/C6H10N2O5/c1-3-4-13-5-6(2,7(9)10)8(11)12/h3H,1,4-5H2,2H3 |

InChI Key |

RPPVXODSNAIFSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC=C)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Q & A

Q. What synthetic methodologies are effective for preparing allyl 2,2-dinitropropyl ether, and how is the product characterized?

this compound is synthesized via nucleophilic substitution using allyl triflate and 2,2-dinitropropanol. Potassium carbonate acts as both a base catalyst and acid scavenger in methylene chloride, yielding 53% after silica gel chromatography . Characterization relies on NMR and IR spectroscopy:

- ¹H NMR (CCl₄) : δ 5.63 (m, 1H, CH=CH₂), 5.23 (m, 2H, CH₂), 4.20 (s, 2H, CH₂O), 2.17 (s, 3H, CH₃) .

- IR (CCl₄) : 1630 cm⁻¹ (C=C), 1580/1320 cm⁻¹ (NO₂), 1100 cm⁻¹ (C-O-C) . Elemental analysis confirms stoichiometry (C: 37.89%, H: 5.30%, N: 14.73%) .

Q. What stability challenges arise during storage and handling of this compound?

The compound’s nitro groups render it sensitive to thermal decomposition. At 48–64°C, HONO elimination initiates degradation, releasing CO, CO₂, NO, and N₂O . Storage in inert, anhydrous environments at ≤4°C is recommended. Avoid prolonged exposure to light or acidic conditions, which accelerate decomposition .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of this compound, and how do computational models validate experimental observations?

Two pathways dominate:

- Low-temperature (<100°C) : HONO elimination forms intermediates that decompose into gaseous products (CO, NO, etc.) .

- High-temperature (>150°C) : NO₂ scission generates free radicals, leading to explosive chain reactions . Density functional theory (DFT) calculations align with experimental activation energies (e.g., HONO elimination barrier ≈ 30–40 kcal/mol) .

Q. How do reaction conditions influence regioselectivity in etherification of 2,2-dinitropropanol with allyl triflate?

Using Na₂SO₄ as an acid scavenger in 1,2-dichloroethane promotes carbocation intermediates, yielding mixed pentyl ethers (33.5% 1-pentyl, 58.8% 2-pentyl, 7.6% 3-pentyl) . In contrast, K₂CO₃ in polar solvents (e.g., CH₂Cl₂) minimizes side reactions, favoring allyl ether formation . Steric effects in 2,2-dinitropropanol’s tertiary alcohol reduce nucleophilicity, requiring optimized stoichiometry (0.035 mol alcohol per 0.03 mol triflate) .

Q. How does this compound compare to bis(2,2-dinitropropyl) formal (BDNPF) in terms of decomposition kinetics and plasticizer compatibility?

BDNPF (CAS 5917-61-3), a related dinitropropyl plasticizer, exhibits slower decomposition due to its formal group stabilizing nitro moieties. This compound’s allyl group introduces allylic strain, lowering thermal stability by ~20°C compared to BDNPF . Compatibility studies with stabilizers (e.g., 2-nitrodiphenylamine) show BDNPF retains >90% mass after 100h at 80°C, while allyl derivatives require additional antioxidants .

Methodological Considerations

- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves allyl ethers from triflate byproducts .

- Spectroscopy : Monitor NO₂ asymmetric/symmetric stretches (1580/1320 cm⁻¹) via IR to track decomposition .

- Computational Tools : Use Gaussian or ORCA for DFT-based transition-state modeling of decomposition pathways .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.